molecular formula C5H2FN3O2S B6212092 3-cyanopyrazine-2-sulfonyl fluoride CAS No. 2090803-02-2

3-cyanopyrazine-2-sulfonyl fluoride

Cat. No.: B6212092
CAS No.: 2090803-02-2
M. Wt: 187.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyanopyrazine-2-sulfonyl fluoride is an organic compound with the molecular formula C(_5)H(_2)FN(_3)O(_2)S It is characterized by the presence of a cyano group (–CN) at the 3-position, a sulfonyl fluoride group (–SO(_2)F) at the 2-position, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyanopyrazine-2-sulfonyl fluoride typically involves the following steps:

    Formation of the Pyrazine Ring: The initial step involves the formation of the pyrazine ring, which can be achieved through the cyclization of appropriate precursors such as 1,2-diamines with 1,2-diketones.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

    Sulfonylation: The sulfonyl fluoride group is introduced by reacting the pyrazine derivative with sulfonyl fluoride reagents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include the use of catalysts to accelerate reactions and the optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize product purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyanopyrazine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions where the fluoride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate nucleophilic substitution reactions.

    Catalysts: Catalysts such as Lewis acids can be employed to enhance reaction rates.

Major Products

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine may yield a sulfonamide, while reaction with an alcohol may produce a sulfonate ester.

Scientific Research Applications

Chemistry

In chemistry, 3-cyanopyrazine-2-sulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to form stable bonds with biological targets makes it a candidate for the development of enzyme inhibitors and other therapeutic agents.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the creation of compounds with specific properties tailored for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 3-cyanopyrazine-2-sulfonyl fluoride exerts its effects involves the interaction of its functional groups with molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic use.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanopyrazine-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.

    3-Cyanopyrazine-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.

    2-Cyanopyrazine-3-sulfonyl fluoride: Isomer with the cyano and sulfonyl fluoride groups at different positions.

Uniqueness

3-Cyanopyrazine-2-sulfonyl fluoride is unique due to the presence of both a cyano group and a sulfonyl fluoride group on the pyrazine ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in chemical synthesis and biological research.

Properties

CAS No.

2090803-02-2

Molecular Formula

C5H2FN3O2S

Molecular Weight

187.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.